
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a 2-ethylphenyl group attached to the pyrrole ring. Pyrroles are known for their diverse chemical properties and are widely studied in organic chemistry due to their presence in many natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 2-ethylbenzaldehyde and an amine in the presence of an acid catalyst can lead to the formation of the desired pyrrole compound. The reaction typically requires heating and may involve solvents such as ethanol or toluene to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as distillation or recrystallization may be employed to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 3,4-dihydro-2H-pyrrole derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpyrrole: Similar structure but lacks the ethyl group on the phenyl ring.
3,4-Dihydro-2H-pyrrole: Lacks the phenyl substituent.
2-Ethylphenylpyrrole: Similar but may have different substitution patterns on the pyrrole ring.
Uniqueness
5-(2-Ethylphenyl)-3,4-dihydro-2H-pyrrole is unique due to the specific positioning of the 2-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrrole derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
343771-27-7 |
|---|---|
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
5-(2-ethylphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15N/c1-2-10-6-3-4-7-11(10)12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChI-Schlüssel |
RCEOOTIFRUVFBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=NCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3R)-3-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13704156.png)

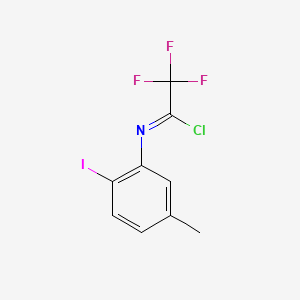
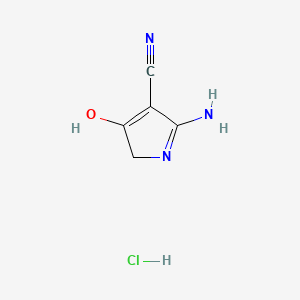
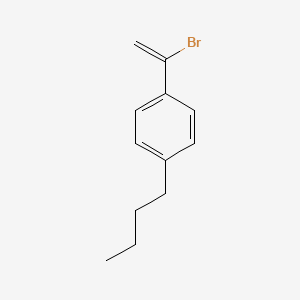
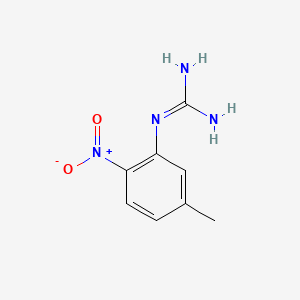



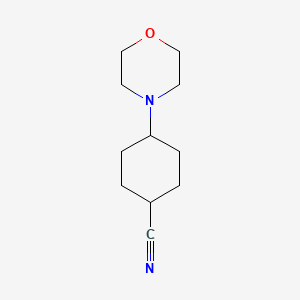
![Di-tert-butyl ((5-chloro-7-nitrobenzo[d]oxazol-2-yl)methyl)iminodicarbonate](/img/structure/B13704225.png)



